molecular formula C9H8F2O2 B13587336 1-(4,5-Difluoro-2-methoxyphenyl)ethanone

1-(4,5-Difluoro-2-methoxyphenyl)ethanone

Cat. No.: B13587336
M. Wt: 186.15 g/mol
InChI Key: XUEZTIPMERNXKC-UHFFFAOYSA-N
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Description

1-(4,5-Difluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(4,5-Difluoro-2-methoxyphenyl)ethanone typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with a suitable reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation reaction, where the benzaldehyde is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

1-(4,5-Difluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4,5-Difluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its fluorinated structure can improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 1-(4,5-Difluoro-2-methoxyphenyl)ethanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance binding affinity to target proteins, thereby increasing the compound’s potency and selectivity.

Molecular targets and pathways involved in its action include enzymes involved in metabolic processes, signaling pathways related to cell growth and proliferation, and receptors that mediate cellular responses. Detailed studies on these interactions help elucidate the compound’s mechanism of action and guide the development of new therapeutic agents.

Comparison with Similar Compounds

1-(4,5-Difluoro-2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3,5-Difluoro-4-methoxyphenyl)ethanone: This compound has a similar structure but with different positions of the fluorine and methoxy groups. The positional isomerism can lead to variations in chemical reactivity and biological activity.

    1-(2-Hydroxy-4-methoxyphenyl)ethanone: This compound lacks the fluorine atoms and has a hydroxyl group instead. The absence of fluorine can significantly alter its chemical properties and interactions with biological targets.

    1-(3,4-Difluoro-5-methoxyphenyl)-2-(thiophen-2-yl)ethanone: This compound includes a thiophene ring, adding complexity to its structure and potentially enhancing its biological activity.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its fluorinated structure is particularly valuable in medicinal chemistry for improving drug-like properties.

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

1-(4,5-difluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8F2O2/c1-5(12)6-3-7(10)8(11)4-9(6)13-2/h3-4H,1-2H3

InChI Key

XUEZTIPMERNXKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)F)F

Origin of Product

United States

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